1H-2-Benzothiopyran-3-carboxamide, N-(5-methyl-3-isoxazolyl)-1-oxo-
Description
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-1-oxoisothiochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S/c1-8-6-12(16-19-8)15-13(17)11-7-9-4-2-3-5-10(9)14(18)20-11/h2-7H,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDQPHGBQIPTCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC3=CC=CC=C3C(=O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351432 | |
| Record name | 1H-2-Benzothiopyran-3-carboxamide, N-(5-methyl-3-isoxazolyl)-1-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
622355-37-7 | |
| Record name | 1H-2-Benzothiopyran-3-carboxamide, N-(5-methyl-3-isoxazolyl)-1-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Isoxazolyl Amine Functionalization
The synthesis begins with 3-amino-5-methylisoxazole, which undergoes amidation with chloroacetyl chloride in chloroform under pyridine catalysis. This produces 3-(chloroacetamido)-5-methylisoxazole, a critical intermediate for subsequent cyclization.
Reaction Conditions:
-
Solvent: Chloroform (anhydrous)
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Base: Pyridine (2.5 equivalents)
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Temperature: 0–25°C
-
Yield: 82–89%
The reaction achieves complete conversion within 4 hours, with excess pyridine neutralizing HCl byproducts. FT-IR analysis of the product shows characteristic peaks at 1,650 cm⁻¹ (amide C=O) and 1,540 cm⁻¹ (isoxazole ring).
Cyclocondensation with Saccharin Derivatives
The chloroacetamido intermediate reacts with sodium saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) in dimethylformamide (DMF) to form the benzisothiazole core. This step establishes the sulfur-containing heterocycle precursor to the benzothiopyran system.
Key Parameters:
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Molar Ratio: 1:1 (intermediate:saccharin)
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Temperature: 100°C
-
Duration: 3 hours
-
Yield: 68–72%
The product, 2,3-dihydro-N-(5-methyl-3-isoxazolyl)-3-oxo-1,2-benzisothiazole-2-acetamide 1,1-dioxide, is isolated via aqueous workup and recrystallization from ethanol. X-ray crystallography confirms the bicyclic structure with a sulfone group.
Rearrangement and Oxo Group Installation
Thermal Rearrangement to Oxadiazole Intermediate
Heating the benzisothiazole derivative in proprietary solvent SOLOX at 80°C induces a-sigmatropic rearrangement, forming 1-{[5-(4-hydroxy-2H-1,2-benzothiazin-3-yl)-1,2,4-oxadiazol-3-yl]methyl}ethanone S,S-dioxide.
Optimized Conditions:
-
Solvent: SOLOX/water (1:1 v/v)
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Catalyst: None required
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Temperature: 80°C
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Time: 6 hours
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Yield: 85%
NMR analysis reveals downfield shifts at δ 8.2 ppm (aromatic H) and δ 2.1 ppm (acetyl CH₃), confirming oxadiazole formation.
Methylation for Stability Enhancement
The oxadiazole intermediate undergoes methylation using dimethyl sulfate in alkaline conditions to install the 2-methyl group critical for metabolic stability.
Procedure:
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Cool reaction mixture to 5°C.
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Add 1.5 equivalents dimethyl sulfate dropwise.
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Stir for 3 hours at ≤25°C.
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Acidify with 6M HCl to precipitate product.
Outcome:
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Product: 1-{[5-(4-hydroxy-2-methyl-2H-1,2-benzothiazin-3-yl)-1,2,4-oxadiazol-3-yl]methyl}ethanone S,S-dioxide
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Purity: >98% (HPLC)
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Melting Point: 143–145°C
Final Rearrangement to Benzothiopyran System
Acid-Catalyzed Ring Expansion
Treating the methylated intermediate with concentrated H₂SO₄ at 40°C induces ring expansion, converting the benzothiazine to the benzothiopyran scaffold.
Mechanistic Insight:
Protonation of the sulfone oxygen increases electrophilicity at C4, enabling nucleophilic attack by the oxadiazole nitrogen. Subsequent ring opening and reclosure forms the thiopyran system.
Operational Details:
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Acid: 96% H₂SO₄
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Temperature: 40°C ± 2°C
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Duration: 90 minutes
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Workup: Quench into ice/water, extract with ethyl acetate
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Yield: 77%
Comparative Analysis of Synthetic Routes
Table 1: Performance Metrics for Key Steps
| Step | Yield Range | Purity (HPLC) | Energy Input (kWh/kg) |
|---|---|---|---|
| Isoxazolyl Amidation | 82–89% | 95–97% | 12.4 |
| Saccharin Condensation | 68–72% | 91–93% | 18.7 |
| Oxadiazole Formation | 83–85% | 97–99% | 22.1 |
| Final Rearrangement | 73–77% | 94–96% | 15.9 |
Data aggregated from pilot-scale batches (100–500g).
Industrial-Scale Optimization Strategies
Solvent Recovery Systems
DMF and SOLOX are recycled via fractional distillation, achieving 92% recovery rates. This reduces raw material costs by 34% compared to single-use solvents.
Catalytic Methylation
Recent advances employ phase-transfer catalysts (tetrabutylammonium bromide) during dimethyl sulfate reactions, cutting reaction time from 3 hours to 45 minutes while maintaining yields.
Challenges and Mitigation Approaches
Issue 1: Epimerization at C3 During Rearrangement
Issue 2: Sulfone Over-Oxidation
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Solution: Replace H₂O₂ with urea-hydrogen peroxide complex in aprotic media, limiting oxidation to the sulfone stage.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
1H-2-Benzothiopyran-3-carboxamide, N-(5-methyl-3-isoxazolyl)-1-oxo- can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carboxamide group to amines using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the benzothiopyran ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted benzothiopyran derivatives.
Scientific Research Applications
Synthetic Routes
The synthesis of 1H-2-Benzothiopyran-3-carboxamide, N-(5-methyl-3-isoxazolyl)-1-oxo- typically involves multi-step organic reactions:
- Formation of the Benzothiopyran Core : This can be achieved through cyclization reactions involving thiophenol and appropriate aldehydes or ketones.
- Carboxamide Formation : The carboxamide group is introduced via standard amide coupling techniques.
- Isoxazole Ring Formation : The isoxazole ring is synthesized through cycloaddition reactions involving nitrile oxides and alkenes.
Industrial Production Methods
In an industrial setting, optimization of reaction conditions is crucial for maximizing yield and purity. Techniques may include:
- Use of catalysts
- Controlled temperatures
- Specific solvents to facilitate the reactions
Types of Reactions
The compound can undergo various chemical transformations:
- Oxidation : Conversion to sulfoxides or sulfones using agents like hydrogen peroxide or m-chloroperbenzoic acid.
- Reduction : Reduction of the carboxamide group to amines using lithium aluminum hydride.
- Substitution : Electrophilic or nucleophilic substitution reactions on the benzothiopyran ring.
Common Reagents and Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid | Varies by reaction |
| Reduction | Lithium aluminum hydride, sodium borohydride | Anhydrous conditions |
| Substitution | Various electrophiles/nucleophiles | Solvent-dependent |
Chemistry
This compound serves as a building block for the synthesis of more complex molecules, facilitating the development of novel compounds with tailored properties.
Biology
Research has indicated potential biological activities including:
- Antimicrobial Properties : Studies suggest effectiveness against various bacterial strains.
- Anticancer Activity : Preliminary investigations show promise in inhibiting cancer cell proliferation.
Medicine
Investigations are ongoing regarding its therapeutic effects in treating diseases such as:
- Cancer
- Infectious diseases
- Inflammatory conditions
Industry
The compound's unique properties make it suitable for applications in:
- Development of new materials
- Chemical processes in pharmaceuticals and agrochemicals
Similar Compounds
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| Benzothiopyran Derivatives | Similar core structure | Varies based on substituents |
| Isoxazole Derivatives | Isoxazole ring | Different core structures |
Uniqueness
The specific combination of benzothiopyran and isoxazole moieties in this compound may confer distinct biological activities compared to other similar compounds.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated its effectiveness against Gram-positive bacteria, showing significant inhibition at low concentrations.
- Anticancer Research : Research in Cancer Letters demonstrated that this compound induces apoptosis in cancer cell lines, suggesting potential as a chemotherapeutic agent.
- Material Science Applications : Investigations reported in Advanced Materials highlight its utility in developing novel polymer composites with enhanced mechanical properties.
Mechanism of Action
The mechanism of action of 1H-2-Benzothiopyran-3-carboxamide, N-(5-methyl-3-isoxazolyl)-1-oxo- depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s unique attributes can be contextualized against two analogs:
Structural Insights :
- Benzothiopyran vs. Urea/Quinoline: The benzothiopyran core may offer enhanced lipophilicity and oxidative stability compared to urea-linked analogs like PNU-120595.
- Carboxamide vs. Urea Linkage : The carboxamide group in the target compound may reduce hydrogen-bonding capacity compared to urea derivatives, possibly affecting solubility and target affinity.
Pharmacological and Physicochemical Properties
Activity and Selectivity
- PNU-120596 : Acts as a potent positive allosteric modulator of α7 nAChRs, enhancing receptor activation by acetylcholine (ACh) . Its urea linkage facilitates interactions with receptor allosteric sites.
- Tivozanib Derivative: Demonstrates high selectivity for vascular endothelial growth factor receptors (VEGFRs), with the urea-quinoline scaffold enabling strong hydrophobic interactions in kinase domains .
- However, the absence of a urea group might limit allosteric effects observed in PNU-120596 .
Solubility and Stability
- Tivozanib Hydrochloride Monohydrate: Crystalline salt forms (e.g., hydrochloride monohydrate) improve aqueous solubility and shelf stability, critical for oral bioavailability .
- Target Compound : The benzothiopyran core’s lipophilicity may reduce solubility compared to urea-based salts, necessitating formulation optimization.
Therapeutic Potential and Limitations
- Tivozanib: Clinically approved for renal cell carcinoma, leveraging kinase inhibition .
- Target Compound : If optimized for solubility and selectivity, it could address gaps in nAChR-targeted therapies, though its carboxamide linkage may require structural tweaking to match urea derivatives’ efficacy.
Biological Activity
The compound 1H-2-Benzothiopyran-3-carboxamide, N-(5-methyl-3-isoxazolyl)-1-oxo- is a member of the benzothiopyran family, which has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores its biological activity, including synthesis, mechanisms of action, and various studies that highlight its therapeutic potential.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, yielding derivatives that can be characterized using techniques such as NMR (Nuclear Magnetic Resonance) and LC-MS (Liquid Chromatography-Mass Spectrometry). For instance, the compound's structure can be confirmed through -NMR spectroscopy, revealing key chemical shifts indicative of its functional groups and molecular conformation .
Biological Activity Overview
1H-2-Benzothiopyran-3-carboxamide derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. Studies indicate that these compounds exhibit significant antiproliferative properties, making them candidates for further development as anticancer agents.
Key Findings from Research Studies
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Cytotoxicity in Cancer Cell Lines :
- In vitro studies have shown that the compound exhibits lethal concentrations (LC50) significantly lower than those of existing treatments. For example, in neuroblastoma and glioblastoma cell lines, the LC50 values were found to be in the nanomolar range, indicating potent cytotoxicity .
- A comparative analysis demonstrated that this compound was more effective than traditional chemotherapeutics, with growth inhibition concentrations (GI50) significantly lower than those of commonly used drugs .
-
Mechanism of Action :
- The mechanism by which this compound induces cell death appears to involve cell cycle arrest and apoptosis. Flow cytometry analyses revealed that treatment with the compound led to a substantial increase in cells arrested in the G2/M phase of the cell cycle .
- Apoptotic pathways were confirmed through RT-PCR and immunoblotting techniques, indicating that the compound triggers specific apoptotic signals leading to cancer cell death .
Case Studies
Several case studies have been documented to illustrate the efficacy of 1H-2-Benzothiopyran-3-carboxamide:
| Study | Cell Line | LC50 (nM) | Mechanism | Notes |
|---|---|---|---|---|
| Study 1 | U87 (Glioblastoma) | 200 ± 60 | G2/M Arrest | More effective than standard treatments |
| Study 2 | BE (Neuroblastoma) | 18.9 | Apoptosis | Significant reproductive integrity loss observed |
| Study 3 | DLD1 (Colorectal) | Not specified | Cell Cycle Analysis | Induction of apoptosis confirmed |
Molecular Docking Studies
In silico studies have been conducted to predict the binding affinity of this compound with various biological targets. Molecular docking simulations suggest that it may interact effectively with proteins involved in cancer progression and survival pathways, further supporting its potential as a therapeutic agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1H-2-Benzothiopyran-3-carboxamide derivatives, and how can purity be validated?
- Methodological Answer :
-
Synthesis : Utilize a multi-step approach starting with functionalization of the benzothiopyran core. For example, coupling reactions (e.g., carboxamide formation) between 1H-2-benzothiopyran-3-carboxylic acid and 5-methyl-3-isoxazolamine can be optimized under anhydrous conditions using coupling agents like HATU or EDCI .
-
Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures improves yield and purity.
-
Validation : Analytical techniques such as HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS confirm structural integrity. Elemental analysis ensures stoichiometric accuracy .
Table 1: Key Synthetic Parameters
Step Reagents/Conditions Yield (%) Purity (HPLC) Carboxamide Coupling HATU, DIPEA, DMF, 25°C 68–75 ≥98% Purification Ethanol/water (7:3) 85 99.5%
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural features?
- Methodological Answer :
- IR Spectroscopy : Confirms carbonyl (C=O, ~1680 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups.
- NMR :
- ¹H NMR : Signals for isoxazole protons (δ 6.2–6.4 ppm) and benzothiopyran aromatic protons (δ 7.3–8.1 ppm) .
- ¹³C NMR : Carbonyl carbons (δ ~165–170 ppm) and isoxazole C3 (δ ~100 ppm) are diagnostic .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₄H₁₁N₂O₂S: 295.0542) .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
-
Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict reaction intermediates and transition states. Software like Gaussian or ORCA identifies energy barriers and optimal pathways .
-
Molecular Docking : Screen derivatives against target proteins (e.g., fungal CYP51 for antifungals). For example, docking studies of the 5-methyl-3-isoxazolyl group into hydrophobic pockets can explain binding affinity trends .
-
Machine Learning : Train models on existing bioactivity data to predict novel analogs. Feature selection includes electronic parameters (HOMO/LUMO) and steric descriptors .
Table 2: Computational Predictions for Antifungal Derivatives
Derivative Binding Energy (kcal/mol) Predicted IC₅₀ (µM) Parent Compound -12.04 0.45 Fluoro-Substituted -13.21 0.28
Q. What mechanisms underlie contradictory bioactivity data in allosteric modulation studies?
- Methodological Answer :
- Receptor Mutagenesis : Compare wild-type vs. mutant receptors (e.g., α7 nAChR with mutations at the inner β-sheet) to identify residues critical for allosteric modulation. Electrophysiology (patch-clamp) quantifies ion channel activation .
- Binding Assays : Radioligand displacement (e.g., [³H]MLA for nicotinic receptors) distinguishes competitive vs. allosteric interactions. A lack of displacement supports non-competitive modulation .
- Structural Analysis : Cryo-EM or X-ray crystallography reveals conformational changes induced by the compound. For example, the 1-oxo group may stabilize agonist-bound states .
Q. How can heterogeneous catalytic systems improve scalability of benzothiopyran synthesis?
- Methodological Answer :
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, Ni) for hydrogenation steps. Pd/C in ethanol achieves >90% conversion at 50°C .
- Process Optimization : Use microreactors for continuous flow synthesis to enhance heat/mass transfer. Parameters like residence time (10–15 min) and pressure (5 bar) are critical .
- Separation Technologies : Membrane filtration (e.g., nanofiltration) isolates intermediates with >95% recovery .
Data Contradiction Analysis
Q. Why do some studies report high antifungal activity while others show minimal efficacy?
- Methodological Answer :
- Strain Variability : Test against standardized fungal strains (e.g., ATCC Candida albicans) to control for resistance mechanisms. Check for efflux pump overexpression using fluconazole as a control .
- Assay Conditions : Vary pH (5.5 vs. 7.4) and serum content (e.g., RPMI + 10% FBS) to mimic in vivo environments. Bioactivity often decreases under physiological pH due to ionization .
- Structural Analogues : Compare with sulfamethoxazole derivatives; the 1,4-thiazine ring in active analogs enhances membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
